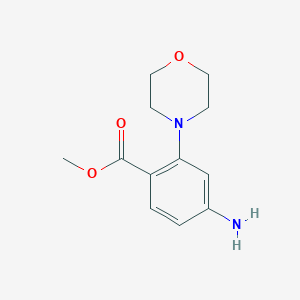

Methyl 4-amino-2-morpholinobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(13)8-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUWSZXWMAPHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 2 Morpholinobenzoate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for Methyl 4-amino-2-morpholinobenzoate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the primary disconnections involve the C-N and C-C bonds associated with the aromatic ring.

A key strategic disconnection is the C-N bond between the morpholine (B109124) ring and the benzene (B151609) ring. This suggests a nucleophilic aromatic substitution or a coupling reaction as the forward synthetic step. Another important disconnection is the C-C bond, which could be part of a larger synthetic strategy involving the construction of the substituted benzene ring itself.

Table 1: Key Disconnections and Corresponding Synthons

| Disconnection | Synthon 1 | Synthon 2 | Corresponding Reagent for Synthon 1 | Corresponding Reagent for Synthon 2 |

| C(aromatic)-N(morpholine) | Aromatic cation or equivalent | Morpholine anion or equivalent | A suitably activated benzene derivative (e.g., with a leaving group at C2) | Morpholine |

| C(aromatic)-C(ester) | Aromatic anion or equivalent | Carboxymethyl cation or equivalent | An organometallic benzene derivative | Methyl chloroformate or similar |

| C(aromatic)-N(amino) | Aromatic cation or equivalent | Amine anion or equivalent | A suitably activated benzene derivative | An ammonia (B1221849) equivalent or protected amine |

The process of breaking down the target molecule into these synthons, or idealized fragments, allows for the identification of viable synthetic pathways using known chemical reactions. ias.ac.inresearchgate.net Functional group interconversion (FGI) is another critical strategy. For instance, the amino group can be introduced via the reduction of a nitro group, a common and efficient transformation in aromatic chemistry. ias.ac.inyoutube.com This approach is often preferred as it avoids potential side reactions associated with the free amino group during other synthetic steps.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of substituted benzoates, including structures related to this compound, has been the subject of extensive research to improve yields and simplify procedures. One notable approach involves a palladium-catalyzed domino reaction. google.com This method allows for the construction of complex molecules in a single step from simple precursors, which is highly efficient. For example, a reaction involving methyl 2-(trifluoromethanesulfonyloxy)benzoate, a morpholine derivative, and an olefin can be used to introduce substituents at the 2-position of the benzoate (B1203000) ring. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the choice of catalyst, solvent, base, and reaction temperature are all critical. For instance, in palladium-catalyzed reactions, the ligand on the palladium center can significantly influence the outcome. google.com Similarly, the choice of base, such as potassium carbonate or cesium carbonate, can affect the reaction rate and selectivity. google.com

A patent describes a process for preparing methyl 4-(aminomethyl)benzoate, a related compound, by esterifying 4-(aminomethyl)benzoic acid with methanol (B129727) in the presence of hydrochloric acid. google.com This process was optimized to avoid the isolation of the hydrochloride intermediate by carefully controlling the pH and temperature during workup, leading to yields of over 85%. google.com Such optimization strategies, focusing on workup and purification, are vital for developing industrially scalable synthetic routes.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral analogs of morpholine-containing compounds is of significant interest, particularly in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One common strategy involves the use of chiral starting materials. For example, a series of chiral alkoxymethyl morpholine analogs were synthesized as dopamine (B1211576) D4 receptor antagonists starting from a chiral morpholine scaffold. nih.gov Another approach is to employ chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For instance, the stereoselective synthesis of a complex hexopyranosid-3-ulose derivative was achieved with a 65% yield through a reaction controlled by the existing stereocenters in the starting material. nih.gov

The development of stereoselective methods for amino acid derivatives is also relevant. For example, the stereoselective formation of an aminoacyl ester of a nucleotide has been reported, demonstrating the potential to control stereochemistry at a newly formed chiral center. nih.gov These principles can be applied to the synthesis of chiral analogs of this compound, for instance, by using a chiral morpholine derivative or by developing a stereoselective amination or coupling reaction.

Derivatization Strategies of the Amino and Ester Functionalities in this compound

The amino and ester functional groups in this compound offer convenient handles for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The primary amino group can be readily acylated, alkylated, or converted into other functional groups. For example, the amino group can react with isocyanates to form ureas or with acid chlorides to form amides. nih.govresearchgate.net These reactions are generally high-yielding and can be used to introduce a wide variety of substituents.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or other functional groups. google.com The hydrolysis is typically carried out under basic or acidic conditions. The resulting carboxylic acid can be coupled with amines using standard peptide coupling reagents to form amides.

A two-step derivatization procedure is commonly used for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS). nih.gov This involves esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov This highlights the differential reactivity of the two functional groups and provides a basis for selective derivatization.

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent | Product Functional Group |

| Amino | Acid chloride/anhydride | Amide |

| Amino | Isocyanate | Urea |

| Amino | Aldehyde/ketone (reductive amination) | Secondary/tertiary amine |

| Ester | Aqueous acid/base | Carboxylic acid |

| Ester | Amine (aminolysis) | Amide |

| Ester | Alcohol (transesterification) | Different ester |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more environmentally friendly and sustainable manufacturing processes.

One key principle is the use of catalytic reactions, which reduce the amount of waste generated compared to stoichiometric reactions. The palladium-catalyzed synthesis mentioned earlier is an example of this. google.com Another principle is the use of renewable feedstocks. For instance, levulinic acid, which can be derived from biomass, has been used as a starting material for the synthesis of (R)-4-aminopentanoic acid using an engineered enzyme. frontiersin.org This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis. frontiersin.org

The choice of solvent is also a critical aspect of green chemistry. The use of water or other environmentally benign solvents is preferred over volatile organic compounds. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also reduce waste and improve efficiency. nih.gov For example, a simplified, high-yield synthesis of morpholine-2,5-diones was developed that involved simple reaction and purification procedures. nih.gov

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable, with reduced environmental impact and improved efficiency.

Advanced Structural Characterization and Solid State Investigations of Methyl 4 Amino 2 Morpholinobenzoate Derivatives

Single-Crystal X-ray Diffraction Analysis of Methyl 4-amino-2-morpholinobenzoate Analogs

Intermolecular Interactions: Hydrogen Bonding Networks

In the crystalline state of aminobenzoate derivatives, hydrogen bonding is a dominant directional force in the formation of supramolecular assemblies. The presence of both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl oxygen and the morpholine (B109124) oxygen and nitrogen atoms) in this compound suggests the formation of extensive hydrogen bonding networks. Typically, N-H···O and N-H···N interactions are observed, leading to the formation of chains, sheets, or more complex three-dimensional architectures. For instance, in related structures, it is common to observe dimer formation through N-H···O hydrogen bonds between the amino group and the carbonyl oxygen of a neighboring molecule. The morpholine moiety can also participate in hydrogen bonding, with its oxygen atom acting as a hydrogen bond acceptor.

Non-Covalent Interactions: Chalcogen Bonds and Aromatic Stacking

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in stabilizing the crystal packing. Aromatic stacking, particularly π-π interactions between the benzene (B151609) rings of adjacent molecules, is a significant contributor to the cohesive energy of the crystal lattice. rsc.org These interactions can be in a face-to-face or offset (parallel-displaced) arrangement.

Furthermore, the presence of the morpholine oxygen atom introduces the possibility of chalcogen bonding, where the oxygen atom acts as a chalcogen bond donor or acceptor. While less common than hydrogen bonding, these interactions can provide additional stability to the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots for Packing Environments

To quantitatively and qualitatively analyze the intermolecular interactions within the crystal structure, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the total electron density.

By mapping properties such as dnorm (a normalized contact distance) onto the surface, close intermolecular contacts can be visualized as red spots. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts, with different types of interactions appearing in distinct regions of the plot. For a compound like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts, providing a quantitative measure of their relative importance in the crystal packing.

Advanced NMR Spectroscopic Techniques for Solution-Phase Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformational dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to determine its solution-phase conformation.

Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons, which is crucial for determining the relative orientation of the substituents on the benzene ring and the conformation of the morpholine ring. The chair conformation is the most stable for the morpholine ring, and NMR can confirm this and identify the axial or equatorial orientation of its substituents. Variable-temperature NMR studies can also be used to investigate dynamic processes, such as the rate of conformational exchange.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure Elucidation and Spectroscopic Fingerprinting

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the various functional groups present. These would include:

N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the ester group, expected around 1700-1730 cm⁻¹.

C-O stretching vibrations of the ester and morpholine ether linkage.

Aromatic C-H and C=C stretching and bending vibrations .

Vibrations associated with the morpholine ring .

A detailed analysis of these vibrational modes, often aided by computational methods such as Density Functional Theory (DFT), can provide valuable information about the molecular structure and bonding.

Computational and Theoretical Investigations of Methyl 4 Amino 2 Morpholinobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the electronic structure, molecular geometry, and various reactivity descriptors. A key component of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For a molecule like Methyl 4-amino-2-morpholinobenzoate, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate ring system, particularly the amino group and the aromatic ring. The LUMO would likely be distributed over the electron-withdrawing carbonyl group of the ester. This distribution dictates the most probable sites for electrophilic and nucleophilic attack. In related aminobenzoic acid derivatives, the site of protonation (a reaction with an electrophile) is highly dependent on both electronic effects and the surrounding environment. rsc.org

Table 1: Representative Frontier Molecular Orbital Data for an Aminobenzoic Acid Derivative

This table illustrates the type of data obtained from FMO analysis for a related compound. The values demonstrate how substituents can influence electronic properties.

Source: Adapted from concepts in literature. researchgate.net

| Parameter | Value (eV) | Interpretation |

| EHOMO | -5.89 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -1.98 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 3.91 | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing their conformational flexibility and interactions with a solvent. For this compound, MD simulations would be crucial for understanding how the molecule explores different shapes and how it is stabilized by solvents like water.

The morpholine (B109124) ring itself is known to have a flexible conformation, predominantly adopting a chair form, but the specific orientation (equatorial vs. axial) can be influenced by its environment. researchgate.netacs.org MD simulations can map the energy landscape of the entire molecule, identifying the most stable conformers and the energy barriers between them. This is critical as the three-dimensional shape of a molecule often dictates its biological activity.

Furthermore, MD simulations can model solvation effects explicitly. For instance, simulations of p-aminobenzoic acid (PABA) in water have shown how the solvent network interacts with the functional groups, influencing properties like protonation states. rsc.orgresearchgate.net Similar simulations for this compound would reveal the hydrogen bonding patterns and solvent shell structure, providing a molecular-level understanding of its solubility and behavior in aqueous environments. Coarse-grained MD simulations can even model the assembly of multiple polymer molecules, a technique used for related amino esters. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

This table outlines a typical setup for an MD simulation aimed at studying a small molecule in a solvent.

Source: General parameters from MD studies. chemrxiv.org

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM, OPLS |

| Solvent Model | Representation of the solvent. | TIP3P, SPC/E (for water) |

| System Size | Dimensions of the simulation box. | ~50 Å x 50 Å x 50 Å |

| Temperature | The temperature at which the simulation is run. | 300 K (Room Temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulation. | 100 - 1000 nanoseconds |

De Novo Design and Virtual Screening of this compound-based Scaffolds

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including improved solubility and metabolic stability, and its ability to form key interactions with biological targets. acs.orgnih.govnih.gov The this compound structure can, therefore, serve as a valuable starting point for drug discovery through virtual screening and de novo design.

Virtual screening involves computationally searching large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov If this compound were identified as a hit, its core structure (scaffold) would be used to search for similar molecules with potentially improved activity or better drug-like properties. researchgate.netacs.org

De novo design, conversely, involves building new molecules from scratch or by modifying an existing scaffold. Computational tools can suggest modifications to the this compound scaffold—such as adding or changing functional groups—to optimize its interaction with a target's binding site. The morpholine moiety is particularly useful in this context as it can act as a hydrogen bond acceptor and its flexible conformation allows it to orient attached chemical groups in favorable positions. nih.govresearchgate.net

Table 3: A Generalized Workflow for Scaffold-Based Virtual Screening

| Step | Description |

| 1. Target Selection | Identify a biological target (e.g., an enzyme or receptor). |

| 2. Scaffold Definition | Define the this compound core as the query scaffold. |

| 3. Library Preparation | Prepare a large digital library of chemical compounds for screening. |

| 4. Similarity Search | Use computational algorithms (2D or 3D) to find molecules in the library containing a similar scaffold. nih.gov |

| 5. Docking & Scoring | Predict the binding mode and estimate the binding affinity of the identified hits to the target. |

| 6. Hit Selection | Rank the compounds based on their scores and select a subset for experimental testing. |

Computational Analysis of Reaction Mechanisms and Transition States for Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, helping to rationalize experimental outcomes and predict the feasibility of synthetic routes. For the synthesis of this compound, theoretical calculations can be used to map out the potential energy surface of the reaction.

A plausible synthesis could involve the amination of a precursor ester. Computational studies on the related aminolysis of methyl benzoate (B1203000) have used DFT to determine the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org This analysis reveals the activation energy of each step, allowing chemists to identify the rate-determining step and understand how a catalyst might lower the energy barrier.

For example, calculations could compare a direct nucleophilic substitution pathway with a base-catalyzed pathway to determine which is more energetically favorable. By modeling the transition state structures, researchers can gain a visual understanding of the bond-forming and bond-breaking processes. This knowledge is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the synthesis.

Table 4: Illustrative Calculated Energies for a Hypothetical Reaction Step

This table provides an example of the kind of data generated when analyzing a reaction mechanism computationally.

Source: Adapted from principles of computational reaction analysis.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State 1 (TS1) | +25.4 | The highest energy point on the path to the intermediate; the activation barrier. |

| Intermediate | -5.2 | A meta-stable species formed during the reaction. |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the conversion of the intermediate to the product. |

| Products | -12.7 | Final products of the reaction step. |

Prediction of Structure-Activity Relationships (SAR) through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net If a set of derivatives based on the this compound scaffold were synthesized and tested for a specific biological effect, QSAR could be employed to build a predictive model.

The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. QSAR studies on related aminobenzimidazole and benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are crucial for their inhibitory activity. nih.govnih.gov

A mathematical model is then generated that links these descriptors to the observed biological activity. This model can then be used to:

Understand which molecular features are most important for activity.

Predict the activity of new, unsynthesized compounds based on the this compound scaffold.

Guide the design of more potent and selective analogues by optimizing the key descriptors.

Table 5: Common Molecular Descriptors Used in QSAR Studies

Source: Adapted from QSAR literature. researchgate.netnih.gov

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Distribution of electrons, reactivity. |

| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule. |

| Topological | Kier & Hall Indices, Wiener Index | Atomic connectivity and branching. |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and solubility characteristics. |

Chemical Biology Applications: Methyl 4 Amino 2 Morpholinobenzoate As a Chemical Probe Scaffold

Integration of Methyl 4-amino-2-morpholinobenzoate Scaffolds into Molecular Library DevelopmentInformation regarding the integration of this compound scaffolds into molecular libraries for screening or drug discovery purposes is not present in the current body of scientific literature.

Consequently, no data tables or detailed research findings for "this compound" can be provided as requested. It appears that this specific chemical compound has not been reported in the context of chemical biology applications.

Molecular Mechanism of Action Studies of Methyl 4 Amino 2 Morpholinobenzoate and Its Analogs

Biochemical and Biophysical Methods for Investigating Molecular Interactions (e.g., Enzyme Inhibition Kinetics)

The investigation into the molecular interactions of Methyl 4-amino-2-morpholinobenzoate and its analogs with their target enzyme, PC-PLC, has been facilitated by a variety of biochemical and biophysical methods. A primary technique employed is the Amplex Red-based fluorescence assay, which allows for the quantification of PC-PLC enzymatic activity. This assay is crucial for determining the inhibitory potential of compounds by measuring the reduction in enzyme activity in their presence.

While specific enzyme inhibition kinetic data for this compound is not extensively detailed in the available literature, studies on its parent scaffold, 2-morpholinobenzoic acid, and its derivatives have provided valuable insights. These compounds have demonstrated improved PC-PLC inhibitory activity compared to the standard inhibitor D609 (tricyclodecan-9-yl-xanthogenate). For instance, derivatives of 2-morpholinobenzoic acid have been shown to be potent inhibitors of PC-PLC from Bacillus cereus (PC-PLCBC), with some analogs achieving complete inhibition of the enzyme's activity.

The general approach to studying the enzyme inhibition kinetics of these compounds involves incubating the enzyme with varying concentrations of the inhibitor and the substrate. The rate of product formation is then measured to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a quantitative measure of the inhibitor's potency.

Below is a representative table summarizing the type of data obtained from such studies on analogs of this compound.

| Compound | Modification from Parent Scaffold | PC-PLC Inhibition (%) |

|---|---|---|

| Analog 1 | Carboxylic acid at position 1 | High |

| Analog 2 | Hydroxamic acid at position 1 | High |

| Analog 3 | Ester at position 1 | Moderate |

| Analog 4 (THP derivative) | Replacement of morpholino group | Low to None |

Investigation of Nucleic Acid Binding Modalities and Associated Biochemical Pathways

Currently, there is no scientific literature available that investigates the nucleic acid binding modalities of this compound or its analogs. The primary mechanism of action identified for this class of compounds is the inhibition of the enzyme phosphatidylcholine-specific phospholipase C (PC-PLC). Consequently, their effects on biochemical pathways are understood to be a direct result of this enzyme inhibition rather than through direct interaction with DNA or RNA.

Protein-Ligand Interaction Mapping through Mutagenesis and Structural Biology Techniques

The mapping of protein-ligand interactions for the 2-morpholinobenzoic acid scaffold has been primarily explored through computational molecular modeling techniques, as a crystal structure of PC-PLC with a bound inhibitor from this class is not yet available. These modeling studies have provided significant insights into the putative binding mode of these inhibitors within the active site of PC-PLC.

Initial molecular modeling studies suggested that the carboxylic acid moiety of the 2-morpholinobenzoic acid derivatives was crucial for their inhibitory activity, proposing that it chelates the catalytic zinc ions (Zn²⁺) in the active site of PC-PLC. However, further structure-activity relationship (SAR) studies have indicated that this interaction may not be the sole determinant of inhibitory potency. It was observed that replacing the carboxylic acid with a hydroxamic acid maintained or even improved inhibitory activity, which is also a strong zinc-chelating group.

More recent and extensive SAR studies have revealed the critical importance of the morpholino group. Specifically, the morpholinyl nitrogen is considered essential for inhibitory activity against PC-PLCBC. When the morpholino group was replaced with a tetrahydropyranyl (THP) moiety, a significant loss of inhibitory activity was observed. This finding suggests that the interaction of the morpholino group with the enzyme is a key contributor to the binding affinity.

The table below summarizes the key structural features of the 2-morpholinobenzoic acid scaffold and their proposed roles in PC-PLC inhibition based on molecular modeling and SAR studies.

| Structural Feature | Proposed Role in PC-PLC Inhibition | Supporting Evidence |

|---|---|---|

| Carboxylic Acid/Hydroxamic Acid at position 1 | Potential chelation of active site Zn²⁺ ions | Molecular Modeling, Maintained activity with hydroxamic acid substitution |

| Morpholino Group at position 2 | Essential for inhibitory activity | Loss of activity upon replacement with THP |

| Substituents on the N-benzyl ring | Modulates potency | SAR studies on various analogs |

Cellular Pathway Perturbation Analysis at the Molecular Level

The inhibition of PC-PLC by this compound and its analogs leads to the perturbation of several downstream cellular signaling pathways. PC-PLC is a key enzyme in phospholipid metabolism, and its activity is linked to oncogenic signaling. The hydrolysis of phosphatidylcholine by PC-PLC generates diacylglycerol (DAG) and phosphocholine, which are important second messengers.

One of the primary downstream pathways affected by PC-PLC inhibition is the protein kinase C (PKC) pathway, as DAG is a direct activator of PKC. The activation of PKC can, in turn, lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives can downregulate this entire cascade, leading to anti-proliferative effects in cancer cells.

Furthermore, PC-PLC activity has been shown to be physically and functionally associated with the human epidermal growth factor receptor 2 (HER2). Inhibition of PC-PLC can induce the internalization and degradation of HER2, a receptor tyrosine kinase that is overexpressed in some cancers and drives tumor growth.

The cellular consequences of PC-PLC inhibition by compounds from the 2-morpholinobenzoic acid family include:

Inhibition of cell proliferation: Demonstrated in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT116).

Induction of cell cycle arrest: Halting the progression of the cell cycle in cancer cells.

Anti-angiogenic effects: Potentially through the downregulation of NF-κB, which is involved in promoting the formation of new blood vessels.

Anti-metastatic effects: By modulating pathways involved in cell migration and invasion.

The table below illustrates the key cellular pathways perturbed by the inhibition of PC-PLC by 2-morpholinobenzoic acid derivatives.

| Perturbed Pathway | Molecular Consequence of PC-PLC Inhibition | Cellular Outcome |

|---|---|---|

| Phosphatidylcholine Metabolism | Decreased production of DAG and phosphocholine | Altered lipid signaling |

| PKC/NF-κB Signaling | Reduced activation of PKC and NF-κB | Decreased proliferation, survival, and inflammation |

| HER2 Signaling | Internalization and degradation of HER2 | Reduced tumor growth in HER2-positive cancers |

Methyl 4 Amino 2 Morpholinobenzoate As a Versatile Synthetic Intermediate

Utility in the Construction of Diverse Heterocyclic Ring Systems

The bifunctional nature of aminobenzoate derivatives makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net The presence of both an amino group and a methyl ester on the same aromatic scaffold allows for intramolecular cyclization reactions to form fused ring systems.

One potential application of Methyl 4-amino-2-morpholinobenzoate is in the synthesis of substituted benzothiazoles. The reaction of an aniline derivative with potassium thiocyanate in the presence of bromine is a classic method for constructing the 2-aminobenzothiazole core. nih.govnih.gov By analogy, this compound could be cyclized to form a morpholino-substituted benzothiazole carboxylic acid derivative, a scaffold of interest in medicinal chemistry. nih.gov

The following table illustrates a general procedure for the synthesis of 2-aminobenzothiazoles from substituted anilines, which could be adapted for this compound.

| Reagents | Conditions | Product | Yield |

| Substituted Aniline, KSCN, Br2 | Acetic Acid, rt, overnight | Substituted 2-Aminobenzothiazole | 35-95% |

This data is representative of the synthesis of various substituted 2-aminobenzothiazoles and is intended to be illustrative of a potential application for this compound. nih.gov

Furthermore, the amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles to construct other heterocyclic systems. For example, reaction with diketones or their equivalents could lead to the formation of benzodiazepines or related seven-membered rings.

Role in the Multi-Step Synthesis of Complex Organic Molecules

In the realm of multi-step synthesis, aminobenzoic acid and its derivatives are valuable starting materials. mdpi.com The differential reactivity of the amino and ester functionalities allows for sequential chemical transformations, building molecular complexity in a controlled manner.

For instance, the amino group of this compound can be readily acylated or sulfonylated. The resulting amide or sulfonamide can then direct further functionalization of the aromatic ring or participate in subsequent cyclization reactions. Following these transformations, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other carbonyl derivative. This stepwise approach is crucial in the total synthesis of natural products and complex pharmaceutical agents. nih.gov

A hypothetical multi-step sequence involving this compound could begin with the protection of the amino group, followed by a reaction at the ester functionality, and culminating in a final transformation at the aromatic ring. This strategic manipulation of functional groups is a cornerstone of modern organic synthesis.

Applications in Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Aminobenzoate derivatives can participate in these reactions, either through the amino group or through a halogenated derivative of the aromatic ring.

While this compound itself is not primed for direct cross-coupling, it can be readily converted into a suitable precursor. For example, diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a halide (e.g., Br, I) onto the aromatic ring. This halogenated intermediate would then be an excellent substrate for a variety of palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net

The table below provides examples of palladium-catalyzed reactions that could be adapted for a halogenated derivative of this compound.

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Suzuki Coupling | Aryl Halide, Arylboronic Acid | Pd(PPh3)4 / Base | Biaryl Compound |

| Heck Coupling | Aryl Halide, Alkene | Pd(OAc)2 / Phosphine Ligand | Substituted Alkene |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd Catalyst / Ligand / Base | Aryl Amine |

This table presents generalized conditions for common palladium-catalyzed cross-coupling reactions.

The morpholino and methyl ester groups would likely influence the electronic and steric properties of the substrate, potentially affecting the efficiency and regioselectivity of the coupling reaction.

Precursor for the Synthesis of Biologically Relevant Scaffolds

Aminobenzoic acid derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.gov They serve as scaffolds for the synthesis of a wide range of therapeutic agents. nih.gov

The unique substitution pattern of this compound makes it an interesting starting point for the design of novel bioactive molecules. The morpholine (B109124) moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. The aminobenzoate core can be elaborated into various heterocyclic systems known to possess biological activity, such as quinazolinones and benzimidazoles. nih.govmdpi.com

For example, condensation of an aminobenzoic acid with an appropriate second component can lead to the formation of quinazolin-4-ones, a class of compounds with diverse pharmacological activities. mdpi.com The synthesis of Schiff bases from 4-aminobenzoic acid has also been shown to produce compounds with antimicrobial and cytotoxic properties. mdpi.com The derivatization of this compound could therefore lead to the discovery of new chemical entities with therapeutic potential. The development of bioactive scaffolds is a key area of research in tissue engineering and regenerative medicine. nih.govnih.govmdpi.commdpi.com

Emerging Research Frontiers and Future Perspectives

Advanced Spectroscopic Techniques for Real-time Molecular Event Monitoring

The precise characterization of Methyl 4-amino-2-morpholinobenzoate and its derivatives is foundational to understanding their chemical behavior and biological activity. Researchers have employed a suite of advanced spectroscopic techniques to elucidate the structural details of these compounds. While real-time monitoring of molecular events involving this specific compound is a future aspiration, the current state of research relies on comprehensive characterization post-synthesis.

Key spectroscopic methods utilized in the study of this compound and its subsequent derivatives include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for confirming the identity and purity of synthesized compounds. nih.gov These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For more complex structural assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between different atoms. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS is critical for determining the exact molecular weight of a compound, which in turn confirms its elemental composition. nih.gov This technique provides a high degree of confidence in the identity of the synthesized molecules.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, this would include characteristic absorption bands for groups such as amides and carboxylic acids. nih.gov

Table 1: Spectroscopic Data for a Derivative of this compound

| Technique | Key Findings |

|---|---|

| 1H NMR | Provides chemical shifts and coupling constants for each proton, confirming the substitution pattern on the aromatic ring and the presence of the morpholine (B109124) and other substituent groups. |

| 13C NMR | Reveals the chemical shifts of all carbon atoms, corroborating the structural information obtained from 1H NMR. |

| HRMS | Confirms the elemental composition by providing a highly accurate mass measurement. |

| IR Spectroscopy | Shows characteristic absorption bands for N-H, C=O, and C-O bonds, confirming the presence of key functional groups. |

Application of Machine Learning and Artificial Intelligence in the Design and Discovery of this compound Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design and identification of novel therapeutic agents. These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of molecules.

Currently, there is no specific published research detailing the application of ML and AI in the design and discovery of derivatives of this compound. However, this area represents a significant future perspective. AI and ML models could be trained on existing data for inhibitors of relevant biological targets, such as phosphatidylcholine-specific phospholipase C (PC-PLC), to:

Predictive Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict the inhibitory activity of novel derivatives.

De Novo Design : Utilize generative models to design new molecules with optimized properties based on the this compound scaffold.

Virtual Screening : Screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing.

The integration of AI and ML would undoubtedly streamline the optimization process for this class of compounds, reducing the time and resources required to identify potent and selective drug candidates.

High-Throughput Synthesis and Screening Methodologies for Compound Library Generation

High-throughput synthesis and screening are powerful strategies for rapidly exploring the structure-activity relationships (SAR) of a chemical scaffold. This compound has been successfully utilized as a starting material for the generation of a diverse compound library.

The synthesis of a library of 2-morpholino-4-N-benzylamine derivatives began with this compound. nih.gov This intermediate was subjected to reductive amination with a variety of benzaldehydes to produce a range of N-benzylamine derivatives. nih.gov This parallel synthesis approach allows for the efficient creation of numerous analogs with diverse substitutions on the benzylamine portion of the molecule.

Following synthesis, the compound library was subjected to high-throughput screening to assess its biological activity. In one study, the library was screened for its antiproliferative effects against human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the colorectal cancer cell line HCT116. nih.gov The screening was performed using a ³H-thymidine incorporation assay, which measures the extent of cell proliferation. nih.gov

Table 2: High-Throughput Screening of a Compound Library Derived from this compound

| Compound Series | Screening Assay | Key Findings |

|---|---|---|

| 2-morpholino-4-N-benzylamine derivatives | ³H-thymidine incorporation assay | Several compounds demonstrated significant inhibition of cancer cell proliferation. |

This high-throughput approach enabled the rapid identification of promising hit compounds and provided valuable insights into the SAR of the 2-morpholinobenzoic acid scaffold.

Integration of this compound Chemistry into Systems Chemical Biology Research

Systems chemical biology aims to understand the complex interactions of small molecules within biological systems. While research on this compound has primarily focused on its synthesis and initial biological screening, its derivatives present an opportunity for deeper investigation within a systems biology context.

To date, there are no published studies that explicitly integrate the chemistry of this compound into systems chemical biology research. However, the potent and selective inhibitors identified from the compound libraries derived from this molecule could serve as valuable chemical probes. Future research in this area could involve:

Target Identification and Validation : Using active derivatives as baits in chemoproteomic experiments to identify their direct molecular targets and off-targets within the cell.

Pathway Analysis : Employing transcriptomic and proteomic approaches to understand the global cellular response to treatment with these compounds, thereby elucidating the downstream signaling pathways they modulate.

Network Pharmacology : Integrating experimental data with computational models to build a network-level understanding of how these molecules exert their biological effects.

By applying a systems-level approach, researchers can gain a more holistic understanding of the mechanism of action of this compound derivatives and their potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-2-morpholinobenzoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of 4-amino-2-morpholinobenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Key parameters include temperature (often 60-80°C), solvent selection (e.g., anhydrous methanol), and reaction time (4-6 hours). Optimization focuses on minimizing side reactions like hydrolysis or oxidation, which can occur if moisture or excess acid is present. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic signals for the morpholine ring (δ 3.5–3.7 ppm) and ester carbonyl (δ ~165 ppm) .

- HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry (ESI-MS) validates molecular weight (theoretical m/z 236.2 for [M+H]⁺) .

Q. How does this compound function as a biochemical probe?

The morpholine moiety enhances solubility in aqueous buffers, while the amino group facilitates hydrogen bonding with enzyme active sites (e.g., kinases or proteases). This dual functionality allows the compound to act as a competitive inhibitor or allosteric modulator in enzyme assays. Researchers often derivatize the amino group to introduce fluorophores or biotin tags for tracking interactions .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or selectivity profiles may arise from variations in assay conditions (e.g., buffer pH, ionic strength) or impurities in synthesized batches. To resolve these:

Q. How can computational methods predict the compound’s interactions with novel biological targets?

Molecular docking (using software like AutoDock Vina) models binding poses by simulating interactions between the morpholine ring and hydrophobic pockets or the amino group with polar residues. MD simulations (e.g., GROMACS) assess stability over time, identifying key residues for mutagenesis validation .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Scaling from milligram to gram quantities requires:

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies show decomposition at pH < 3 (acidic hydrolysis of the ester group) or >9 (base-catalyzed amide cleavage). For biological assays:

- Use neutral buffers (pH 7.0–7.4) and store solutions at –20°C.

- Avoid prolonged exposure to light, as the aromatic amine may undergo photodegradation .

Methodological Guidance

Q. How to design SAR studies for derivatives of this compound?

- Vary substituents systematically : Replace morpholine with thiomorpholine or piperazine to assess ring flexibility’s impact on activity.

- Modify the ester group : Substitute methyl with ethyl or tert-butyl to study steric effects.

- Evaluate metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the para position to slow hepatic clearance .

Q. What in vitro assays are suitable for evaluating its potential in cancer research?

- Kinase inhibition assays : Measure activity against PI3K/AKT/mTOR pathway kinases using ADP-Glo™ kits.

- Apoptosis assays : Treat cell lines (e.g., HeLa) and quantify caspase-3/7 activation via luminescence.

- Cytotoxicity profiling : Use MTT or resazurin assays across multiple cell lines to identify selectivity windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.